

What are the physical properties of 3,5-Dimethylanisole?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethylanisole

Cat. No.: B1630441

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3,5-Dimethylanisole**

Introduction

3,5-Dimethylanisole, also known as 5-Methoxy-m-xylene, is an aromatic ether with the chemical formula C₉H₁₂O.^[1] It serves as a significant intermediate in various organic syntheses and is a valuable building block in the chemical industry.^[1] A thorough understanding of its physical properties is crucial for its application in research, development, and manufacturing processes, ensuring safe handling and optimal reaction conditions. This guide provides a comprehensive overview of the key physical characteristics of **3,5-Dimethylanisole**, supported by experimental methodologies for their determination.

Quantitative Physical Properties

The physical properties of **3,5-Dimethylanisole** are summarized in the table below, providing a clear reference for researchers and chemical professionals.

Property	Value	Units	Conditions	References
Molecular Formula	C ₉ H ₁₂ O	-	-	[1][2][3]
Molecular Weight	136.19	g/mol	-	[1][2][3][4][5]
Appearance	Colorless to light yellow liquid	-	20 °C	[1]
Boiling Point	193	°C	at 1 atm	[2][4][5][6]
Melting Point	-0.2	°C	-	[1][2]
Density	0.963	g/mL	at 25 °C	[4][5][6]
0.96	g/cm ³	at 20 °C	[2]	
Refractive Index	1.512	-	at 20 °C, 589 nm	[4][5][6]
1.5110 - 1.5140	-	at 20 °C	[7]	
Solubility	Insoluble	-	in water	[2]
Flash Point	65	°C	closed cup	[5]
Vapor Pressure	0.6	-	at 25 °C	[2]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the common experimental methodologies for the key properties of **3,5-Dimethylanisole**.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and purity.[8] Two common methods for its determination are the capillary method and distillation.

- Capillary Method (Micro Method):
 - A small amount of the liquid is placed in a small test tube or fusion tube.[9][10]

- A capillary tube, sealed at one end, is inverted and placed into the liquid.[8][10]
- The apparatus is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11]
- The heat source is then removed, and the liquid is allowed to cool.[8]
- The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8][11]

- Distillation Method:
 - For larger sample volumes, a simple or fractional distillation apparatus is assembled.[12]
 - The liquid is heated in a distillation flask.
 - The temperature of the vapor is monitored with a thermometer as it passes into the condenser.[12]
 - The temperature that remains constant during the collection of the distillate is recorded as the boiling point.[12]

Melting Point Determination

For substances that are solid at or near room temperature, the melting point is a key identifier of purity.[13][14] While **3,5-Dimethylanisole** is a liquid at room temperature, its freezing point can be determined using similar principles.

- Capillary Method:
 - A small, powdered sample of the solidified compound is packed into a capillary tube.[13][15]
 - The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[15][16]
 - The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point range.[13] Pure compounds typically have a sharp melting range of 0.5-

1.0°C.[13]

- Differential Scanning Calorimetry (DSC):
 - A small, weighed sample is placed in a sealed pan.
 - The sample and a reference pan are heated at a constant rate.
 - The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
 - A peak in the heat flow curve indicates the melting point.[15]

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.[17]

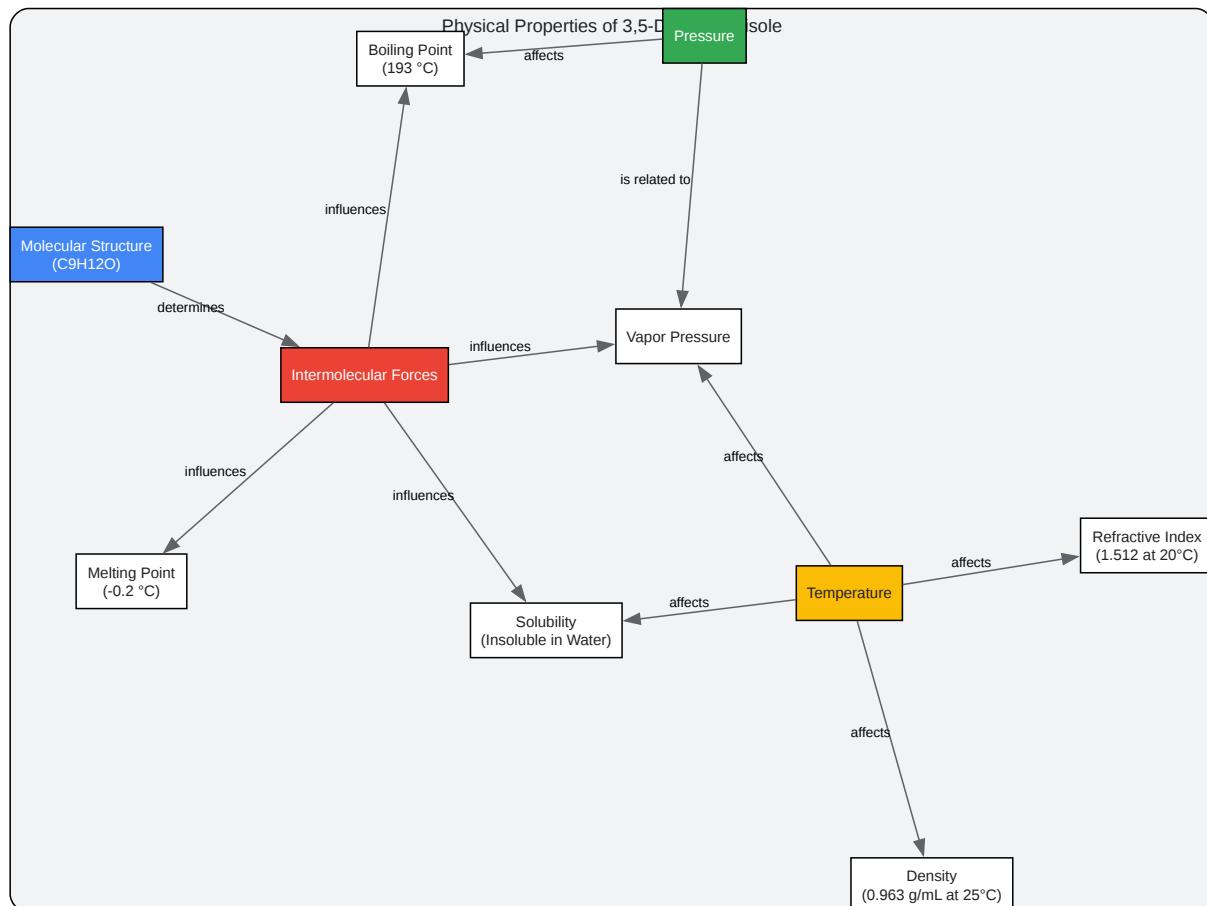
- Procedure:
 - An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance.[18][19]
 - A known volume of **3,5-Dimethylanisole** is added to the container. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[18][19]
 - The container with the liquid is reweighed.[18]
 - The mass of the liquid is determined by subtracting the mass of the empty container.
 - The density is calculated using the formula: Density = Mass / Volume.[17][18] For higher accuracy, measurements should be repeated and an average value calculated.[18]

Refractive Index Determination

The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid compounds.[20]

- Using a Refractometer (e.g., Abbe Refractometer):

- A few drops of the liquid sample are placed on the prism of the refractometer.
- The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C).[\[20\]](#)
- Light is passed through the sample, and the user looks through the eyepiece to see a light and dark field.
- The instrument is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.
- The refractive index is then read from the instrument's scale.[\[20\]](#) The refractive index is dependent on temperature and the wavelength of light used.[\[20\]](#)


Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
[\[21\]](#)

- Shake-Flask Method:
 - An excess amount of the solute (**3,5-Dimethylanisole**) is added to a known volume of the solvent (e.g., water) in a flask.[\[22\]](#)[\[23\]](#)
 - The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[23\]](#)
 - The mixture is then allowed to stand, and the undissolved solute settles.
 - A sample of the supernatant saturated solution is carefully removed and analyzed (e.g., by spectroscopy or chromatography) to determine the concentration of the dissolved solute.[\[22\]](#)[\[23\]](#) This concentration represents the solubility at that temperature.

Visualization of Property Relationships

The physical properties of a substance are often interrelated. For instance, temperature can influence density and refractive index. The following diagram illustrates these logical connections.

[Click to download full resolution via product page](#)

Caption: Logical relationships between the physical properties of **3,5-Dimethylanisole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 3,5-Dimethylanisole(874-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 3,5-Dimethylanisole [webbook.nist.gov]
- 4. 3,5-二甲基苯甲醚 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,5-Dimethylanisole = 99 874-63-5 [sigmaaldrich.com]
- 6. 3,5-Dimethylanisole | 874-63-5 [chemicalbook.com]
- 7. 3,5-Dimethylanisole, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. jove.com [jove.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. byjus.com [byjus.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. vernier.com [vernier.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. athabascau.ca [athabascau.ca]
- 15. westlab.com [westlab.com]
- 16. SSERC | Melting point determination [sserc.org.uk]
- 17. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 18. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. athabascau.ca [athabascau.ca]

- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 22. researchgate.net [researchgate.net]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [What are the physical properties of 3,5-Dimethylanisole?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630441#what-are-the-physical-properties-of-3-5-dimethylanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com